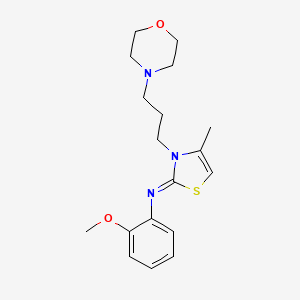
N-(2,2-Diphenylethyl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Diphenylethyl)oxirane-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an oxirane ring and a carboxamide group attached to a 2,2-diphenylethyl moiety. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diphenylethyl)oxirane-2-carboxamide typically involves the reaction of 2,2-diphenylethylamine with an appropriate oxirane derivative under controlled conditions. One common method is the Radziszewski oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) in ethanol (EtOH) to form oxirane-2-carboxamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-Diphenylethyl)oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxirane ring or the carboxamide group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane-2-carboxamides, while nucleophilic substitution can produce beta-amino alcohols or other derivatives .
Applications De Recherche Scientifique
N-(2,2-Diphenylethyl)oxirane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,2-Diphenylethyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,2-Diphenylethyl)oxirane-2-carboxamide
- Oxirane-2,2-dicarboxamides
- Cerulenin : An antifungal antibiotic with a similar oxirane structure.
- E64 : An inhibitor of cysteine peptidase with an oxirane moiety.
- Flavipucin : A natural fungicide and bactericide with an oxirane fragment .
Uniqueness
N-(2,2-Diphenylethyl)oxirane-2-carboxamide is unique due to its specific structural features, including the 2,2-diphenylethyl group and the oxirane ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
N-(2,2-diphenylethyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(16-12-20-16)18-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKAPJYAHDYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B3003873.png)

![2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3003876.png)

![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)
![2-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B3003883.png)

![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)
![N6-butyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)

methanone](/img/structure/B3003890.png)
![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)
